molecular formula C17H17N3O2S B2874340 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1448058-46-5

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2874340
CAS No.: 1448058-46-5
M. Wt: 327.4
InChI Key: LNYSDSKALWBGHQ-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 2-methoxy-2-(o-tolyl)ethylamine under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole Derivatives: Compounds with similar core structures but different substituents.

    Carboxamides: Compounds with similar functional groups but different core structures.

Uniqueness

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-5-3-4-6-13(11)16(22-2)10-18-17(21)12-7-8-14-15(9-12)20-23-19-14/h3-9,16H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYSDSKALWBGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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